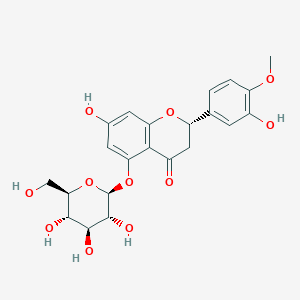

Hesperetin 5-O-glucoside

Beschreibung

Hesperetin 5-O-glucoside is a natural product found in Prunus persica and Prunus davidiana with data available.

Eigenschaften

IUPAC Name |

7-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24O11/c1-30-13-3-2-9(4-11(13)25)14-7-12(26)18-15(31-14)5-10(24)6-16(18)32-22-21(29)20(28)19(27)17(8-23)33-22/h2-6,14,17,19-25,27-29H,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSLBWGKNSBMTJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2CC(=O)C3=C(O2)C=C(C=C3OC4C(C(C(C(O4)CO)O)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24O11 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | Hesperetin 5-O-glucoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037535 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

69651-80-5 |

Source

|

| Record name | Hesperetin 5-O-glucoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037535 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

257 - 258 °C |

Source

|

| Record name | Hesperetin 5-O-glucoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037535 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Technical Guide to the In Vitro Biological Activities of Hesperetin Glucosides

Preamble: Contextualizing Hesperetin and its Glycosidic Forms

Hesperetin is a flavanone, a class of flavonoid, abundantly found in citrus fruits. While the aglycone form, hesperetin, demonstrates significant biological activity, its poor water solubility limits its direct application in pharmaceuticals and nutraceuticals.[1][2][3] Nature's solution, and indeed the focus of significant research, is the glycosylation of hesperetin. The most common naturally occurring form is Hesperidin (hesperetin-7-O-rutinoside). However, for the purpose of this guide, we will focus on Hesperetin Glucosides , particularly enzymatically modified forms like mono-glucosides, which are often studied to improve upon the solubility and bioavailability of the parent compounds.[1][3] This document provides an in-depth exploration of the in vitro biological activities of these glucosides, offering both mechanistic insights and practical, field-tested protocols for researchers in drug discovery and development. We will frequently compare the activity of hesperetin glucosides to the aglycone hesperetin to provide a clear framework for understanding structure-activity relationships.

Section 1: Antioxidant Capacity and Radical Scavenging

The foundational bioactivity of many flavonoids, including hesperetin glucosides, is their ability to neutralize oxidative stress. Oxidative stress, caused by an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, is a key pathogenic factor in numerous diseases.

Mechanism of Action: Electron and Hydrogen Donation

Hesperetin and its glucosides exert their antioxidant effects primarily through direct radical scavenging. The phenolic hydroxyl groups on their flavonoid structure can donate a hydrogen atom to unstable free radicals, such as the 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical or the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation. This process stabilizes the radical, terminating the oxidative chain reaction. Comparative studies consistently show that the aglycone, hesperetin, has more potent radical scavenging activity than its glycosylated forms.[1][4][5] The addition of a sugar moiety can sterically hinder the hydroxyl groups responsible for this activity. However, glycosylation significantly enhances water solubility, which is a critical factor for biological application.[1][3]

Quantitative Data: Radical Scavenging Activity

The efficacy of an antioxidant is often expressed as its SC50 (mean scavenging concentration) or IC50 (50% inhibitory concentration) value, where a lower value indicates higher potency.

| Compound | Assay | SC50 / IC50 (µM) | Source |

| Hesperetin | DPPH | 525.18 ± 1.02 | [1][3] |

| Hesperidin | DPPH | 896.21 ± 0.15 | [1][3] |

| Hesperidin Glucoside | DPPH | 911.00 ± 0.14 | [1][3] |

| Hesperetin | β-carotene bleaching | 109.71 ± 3.74 | [6] |

| Hesperidin | β-carotene bleaching | 260.75 ± 2.55 | [6] |

| Hesperidin Glucoside | β-carotene bleaching | 267.00 ± 2.69 | [6] |

| Ascorbic Acid (Control) | DPPH | 61.78 ± 0.02 | [1][3] |

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol provides a robust method for quantifying the radical scavenging potential of a test compound.

Objective: To determine the concentration of Hesperetin Glucoside required to scavenge 50% of DPPH free radicals.

Materials:

-

Hesperetin Glucoside (and Hesperetin for comparison)

-

DPPH (1,1-diphenyl-2-picrylhydrazyl)

-

Methanol

-

96-well microplate

-

Microplate reader (spectrophotometer)

-

Ascorbic acid (positive control)

Procedure:

-

Preparation of Reagents:

-

Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution protected from light.

-

Prepare stock solutions of Hesperetin Glucoside, Hesperetin, and Ascorbic Acid in methanol. Perform serial dilutions to create a range of concentrations to be tested (e.g., 10 µM to 1000 µM).

-

-

Assay Setup:

-

In a 96-well plate, add 100 µL of the various concentrations of your test compounds, control, or methanol (for the blank) to respective wells.

-

Add 100 µL of the 0.1 mM DPPH solution to all wells.

-

-

Incubation:

-

Mix gently and incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement:

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

-

Calculation:

-

Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the DPPH solution with methanol and A_sample is the absorbance of the DPPH solution with the test compound.

-

Plot the % Scavenging against the compound concentration and determine the SC50 value using non-linear regression analysis.

-

Section 2: Anti-Inflammatory Activity

Chronic inflammation is a hallmark of many diseases. Hesperetin glucosides have demonstrated significant potential in modulating inflammatory responses in vitro, primarily by inhibiting the production of pro-inflammatory mediators.

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

A key mechanism is the suppression of the Toll-like Receptor 4 (TLR4) and Nuclear Factor-kappa B (NF-κB) signaling pathway.[7][8] In immune cells like macrophages (e.g., RAW 264.7 cell line), bacterial lipopolysaccharide (LPS) activates TLR4. This triggers a downstream cascade that leads to the activation of NF-κB, a transcription factor that moves into the nucleus and promotes the expression of pro-inflammatory genes. These genes code for mediators like inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[8][9][10] Hesperetin and its glucosides can inhibit this pathway, leading to a dose-dependent reduction in the production of nitric oxide (NO), prostaglandin E2 (PGE2), TNF-α, and IL-6.[1][3][4][5] While hesperetin often shows higher potency at lower concentrations, the lower cytotoxicity of hesperidin glucoside allows it to be effective at higher, non-toxic concentrations.[1][4]

Visualization: NF-κB Signaling and Experimental Workflow

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

This assay quantifies the ability of a compound to inhibit NO production in LPS-stimulated macrophages.

Objective: To measure the dose-dependent inhibition of NO production by Hesperetin Glucoside.

Cell Line: Murine Macrophage RAW 264.7 cells.[1][3]

Materials:

-

RAW 264.7 cells

-

DMEM with 10% FBS

-

Hesperetin Glucoside

-

Lipopolysaccharide (LPS) from E. coli

-

Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (for standard curve)

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.[3]

-

Compound Treatment: Remove the old media. Add fresh media containing various concentrations of Hesperetin Glucoside. Incubate for 1 hour.

-

LPS Stimulation: Add LPS to each well to a final concentration of 1 µg/mL (except for the negative control wells). Incubate for an additional 24 hours.[3]

-

Griess Reaction:

-

Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

-

Add 50 µL of Griess Reagent Part A to each well.

-

Incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent Part B to each well.

-

Incubate for another 10 minutes at room temperature.

-

-

Measurement: Measure the absorbance at 540 nm.

-

Quantification: Determine the nitrite concentration in each sample by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite. Calculate the percentage inhibition relative to the LPS-only treated cells.

Section 3: Anti-Cancer Activity

Hesperetin and its derivatives have been shown to possess anti-proliferative and pro-apoptotic effects on various cancer cell lines.[11][12]

Mechanisms of Action: Cell Cycle Arrest and Apoptosis Induction

The anti-cancer effects are multi-faceted and depend on the cell type and dosage.[11] Key mechanisms include:

-

Induction of Apoptosis: Hesperetin can trigger programmed cell death by modulating the expression of key apoptotic proteins, such as increasing the expression of pro-apoptotic Bax and decreasing the expression of anti-apoptotic Bcl-2.[13] This disrupts the mitochondrial membrane potential, leading to the activation of caspases and subsequent cell death.[13]

-

Cell Cycle Arrest: The compounds can halt the proliferation of cancer cells by arresting the cell cycle at specific phases, such as G0/G1 or G2/M, by modulating the levels of cyclins and cyclin-dependent kinases.[11]

-

Generation of ROS: In some cancer cells, like ovarian cancer cells, hesperetin can paradoxically induce apoptosis by increasing the levels of intracellular ROS.[12]

Quantitative Data: Cytotoxicity Against Cancer Cell Lines

The anti-cancer potential is typically quantified by the IC50 value, representing the concentration of the compound that inhibits the growth of 50% of the cancer cell population.

| Compound | Cell Line | Cancer Type | IC50 Value | Source |

| Hesperetin | KB | Oral Carcinoma | Dose-dependent reduction in viability | [13] |

| Hesperetin | MCF-7 | Breast Cancer | Significant inhibition at 150-175 µM after 96h | [14] |

| Hesperetin | HL-60 | Leukemia | Dose-dependent reduction in viability (25-100 µM) | [15] |

| Hesperetin | PC-3 | Prostate Cancer | Reduced viability at 0-700 µM after 48h | [12] |

| Hesperetin Derivative (3f) | MCF-7, HepG2, Hela | Breast, Liver, Cervical | Moderate IC50 values | [16] |

Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.

Objective: To determine the cytotoxic effect of Hesperetin Glucoside on a cancer cell line.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, HepG2)

-

Appropriate cell culture medium

-

Hesperetin Glucoside

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment: Replace the medium with fresh medium containing serial dilutions of Hesperetin Glucoside. Include untreated cells as a control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Gently shake the plate for 5 minutes to ensure complete dissolution. Measure the absorbance at approximately 570 nm.

-

Calculation: Calculate cell viability as a percentage of the untreated control. Plot the viability against the compound concentration to determine the IC50 value.

Section 4: Additional In Vitro Bioactivities

Beyond the core activities, hesperetin glucosides exhibit a range of other promising effects in vitro.

-

Neuroprotection: Hesperetin has been shown to protect neuronal cells from toxicity and oxidative stress.[17] In primary mouse cortical neurons, it can increase the phosphorylation of ERK1/2, a key protein in cell survival pathways, and partially reverse staurosporine-induced cell death.[18][19] It can also activate the protective NRF2/ARE signaling pathway in SH-SY5Y neuroblastoma cells exposed to neurotoxins.[20]

-

Anti-Diabetic Effects: Hesperetin and its glycosides show potential for managing hyperglycemia. They can inhibit the activity of α-glucosidase, an enzyme responsible for carbohydrate digestion, which can help lower post-meal blood glucose levels.[21][22] Studies in L6 myotubes also show they can induce glucose uptake, potentially by interacting with the insulin signaling pathway.[23]

-

Skin Protective Effects: In human keratinocyte (HaCaT) cell models, hesperidin and its derivatives protect against UV-induced damage by preserving cell viability and reducing oxidative stress.[24] They also reduce the production of inflammatory mediators induced by UV irradiation in these cells.[6][25]

Conclusion and Future Directions

The in vitro evidence strongly supports the multifaceted biological activity of hesperetin glucosides. While the aglycone hesperetin often displays superior potency in direct biochemical assays like radical scavenging, the enhanced solubility and lower cytotoxicity of its glucosides make them highly compelling candidates for further development.[1][4] These glycosylated forms, particularly enzymatically modified mono-glucosides, represent a strategic approach to harnessing the therapeutic potential of hesperetin. Future in vitro research should focus on more complex models, such as co-cultures and 3D organoids, to better simulate physiological conditions and further elucidate the intricate signaling pathways modulated by these promising natural compounds.

References

- A Comparative Study of Hesperetin, Hesperidin and Hesperidin Glucoside: Antioxidant, Anti-Inflammatory, and Antibacterial Activities In Vitro. MDPI.

- Molecular mechanisms of action of hesperidin in cancer: Recent trends and advancements. Taylor & Francis Online.

- Neuroprotective effects of hesperetin in mouse primary neurones are independent of CREB activ

- Chemotherapeutic potential of hesperetin for cancer treatment, with mechanistic insights: A comprehensive review. PMC.

- Promising influences of hesperidin and hesperetin against diabetes and its complications: a systematic review of molecular, cellular, and metabolic effects. PMC.

- In Vitro Biological Activities of Hesperidin-Related Compounds with Different Solubility. PMC.

- A Comparative Study of Hesperetin, Hesperidin and Hesperidin Glucoside: Antioxidant, Anti-Inflammatory, and Antibacterial Activities In Vitro. PubMed.

- Neuroprotective Effects and Therapeutic Potential of the Citrus Flavonoid Hesperetin in Neurodegener

- In vitro study of effects of hesperetin on human oral cancer using KB cell model. PMC.

- Neuroprotective effects of hesperetin in mouse primary neurones are independent of CREB activation.

- Skin Photoaging and the Biological Mechanism of the Protective Effects of Hesperidin and Derived Molecules. PMC.

- Antioxidant and Antitumor Activities of Newly Synthesized Hesperetin Deriv

- Effects of Quercetin and Hesperetin on MCF-7 Cell Proliferation by Using Real-Time Cell Analyzer. Journal of Basic and Clinical Pharmacy.

- In vitro evaluation of antidiabetic potential of hesperidin and its aglycone hesperetin under oxidative stress in skeletal muscle cell line. PubMed.

- Effect of hesperetin on human leukemic cell viability. HL-60 and U937....

- A Comparative Study of Hesperetin, Hesperidin and Hesperidin Glucoside: Antioxidant, Anti-Inflammatory, and Antibacterial Activities In Vitro. OUCI.

- (PDF) A Comparative Study of Hesperetin, Hesperidin and Hesperidin Glucoside: Antioxidant, Anti-Inflammatory, and Antibacterial Activities In Vitro.

- In Vitro Biological Activities of Hesperidin-Related Compounds with Different Solubility. MDPI.

- Hesperetin protects SH-SY5Y cells against 6-hydroxydopamine-induced neurotoxicity via activation of NRF2/ARE signaling p

- Hesperetin, a Promising Treatment Option for Diabetes and Related Complications: A Literature Review.

- Neuroprotective Effects of Hesperetin in Regulating Microglia Polarization after Ischemic Stroke by Inhibiting TLR4/NF-κB P

- Insight into the Inhibitory Mechanisms of Hesperidin on α-Glucosidase through Kinetics, Fluorescence Quenching, and Molecular Docking Studies. PMC - NIH.

- Recent understanding of the mechanisms of the biological activities of hesperidin and hesperetin and their therapeutic effects on diseases. PMC.

- Antioxidant and Anti-Inflammatory Potential of Hesperetin Metabolites Obtained from Hesperetin-Administered Rat Serum: An Ex Vivo Approach.

- Antioxidant and Anti-Inflammatory Potential of Hesperetin Metabolites Obtained From Hesperetin-Administered R

- A Comparative Study of Hesperetin, Hesperidin and Hesperidin Glucoside: Antioxidant, Anti-Inflammatory, and Antibacterial Activities In Vitro. PMC.

- Inhibitory effect of hesperetin on α-glucosidase: Molecular dynamics simulation integr

Sources

- 1. mdpi.com [mdpi.com]

- 2. Promising influences of hesperidin and hesperetin against diabetes and its complications: a systematic review of molecular, cellular, and metabolic effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Comparative Study of Hesperetin, Hesperidin and Hesperidin Glucoside: Antioxidant, Anti-Inflammatory, and Antibacterial Activities In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Comparative Study of Hesperetin, Hesperidin and Hesperidin Glucoside: Antioxidant, Anti-Inflammatory, and Antibacterial Activities In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. In Vitro Biological Activities of Hesperidin-Related Compounds with Different Solubility - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Neuroprotective Effects of Hesperetin in Regulating Microglia Polarization after Ischemic Stroke by Inhibiting TLR4/NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent understanding of the mechanisms of the biological activities of hesperidin and hesperetin and their therapeutic effects on diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Antioxidant and anti-inflammatory potential of hesperetin metabolites obtained from hesperetin-administered rat serum: an ex vivo approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Molecular mechanisms of action of hesperidin in cancer: Recent trends and advancements - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Chemotherapeutic potential of hesperetin for cancer treatment, with mechanistic insights: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In vitro study of effects of hesperetin on human oral cancer using KB cell model - PMC [pmc.ncbi.nlm.nih.gov]

- 14. jbclinpharm.org [jbclinpharm.org]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. Neuroprotective Effects and Therapeutic Potential of the Citrus Flavonoid Hesperetin in Neurodegenerative Diseases [mdpi.com]

- 18. Neuroprotective effects of hesperetin in mouse primary neurones are independent of CREB activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. scispace.com [scispace.com]

- 21. Insight into the Inhibitory Mechanisms of Hesperidin on α-Glucosidase through Kinetics, Fluorescence Quenching, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Inhibitory effect of hesperetin on α-glucosidase: Molecular dynamics simulation integrating inhibition kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. In vitro evaluation of antidiabetic potential of hesperidin and its aglycone hesperetin under oxidative stress in skeletal muscle cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Skin Photoaging and the Biological Mechanism of the Protective Effects of Hesperidin and Derived Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 25. In Vitro Biological Activities of Hesperidin-Related Compounds with Different Solubility [mdpi.com]

A Technical Guide to Hesperetin Glycosides in Citrus Species: Occurrence, Biosynthesis, and Analysis

This document provides an in-depth technical overview of the natural occurrence, biosynthesis, and analytical methodologies pertaining to hesperetin glycosides, with a particular focus on hesperetin monoglycosides, in citrus species. It is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Executive Summary: The Landscape of Hesperetin Glycosides in Citrus

Citrus fruits are a rich source of flavanone glycosides, which contribute significantly to their flavor profile and health-promoting properties. The primary flavanone in oranges, lemons, and mandarins is hesperidin , which is chemically defined as hesperetin-7-O-rutinoside .[1][2] This molecule consists of the aglycone hesperetin linked to a disaccharide, rutinose (rhamnose and glucose), at the 7-hydroxyl position. While hesperidin is the most abundant form, its bioavailability is limited due to its low water solubility and the necessity for intestinal microbiota to hydrolyze the rutinose sugar moiety before the hesperetin aglycone can be absorbed.[3][4]

This has led to significant scientific interest in simpler glycosides, particularly hesperetin-7-O-glucoside , a mono-glucoside form. Research has demonstrated that this glucoside form exhibits substantially higher bioavailability compared to hesperidin.[5][6] Its rapid hydrolysis by brush border enzymes in the small intestine allows for more efficient absorption of the hesperetin aglycone.[7][8]

The natural occurrence of other isomers, such as Hesperetin 5-O-glucoside , in citrus plants is not well-documented in current scientific literature. While enzymatic synthesis using microbial sources like Xanthomonas campestris has successfully produced hesperetin 5-O-glucoside in vitro[9], evidence for its presence and biosynthetic pathway within citrus species is lacking. The focus of native citrus biosynthesis is predominantly on 7-O-glycosylation.[10] Therefore, this guide will focus on the well-characterized hesperetin-7-O-glycosides as the primary model for understanding the chemistry, biosynthesis, and analysis of hesperetin monoglycosides in citrus.

Natural Occurrence and Distribution

Hesperidin is a characteristic and abundant compound in fruits of the Citrus genus, including oranges (Citrus sinensis), lemons (Citrus limon), limes (Citrus aurantifolia), and tangerines (Citrus reticulata).[3][11] The concentration of these flavonoids varies significantly depending on the species, cultivar, fruit part, and maturity. The highest concentrations are typically found in the peel (flavedo and albedo) and membrane residues, which are often by-products of the juice industry.[3]

| Citrus Species | Fruit Part | Predominant Glycoside | Reported Concentration Range | Citation(s) |

| Citrus sinensis (Sweet Orange) | Juice | Hesperidin | 20–60 mg / 100 mL | [3] |

| Peel | Hesperidin | High, often primary source for commercial extraction | [3] | |

| Citrus limon (Lemon) | Juice | Hesperidin | 4–41 mg / 100 mL | [3] |

| Citrus reticulata (Tangerine) | Juice | Hesperidin | 8–46 mg / 100 mL | [3] |

| Citrus paradisi (Grapefruit) | Juice | Hesperidin | 2–17 mg / 100 mL | [3] |

| Various | Immature Fruits | Hesperetin-7-O-glucoside | Present as an intermediate | [12] |

Biosynthesis of Hesperetin Glycosides in Citrus

The biosynthesis of hesperetin glycosides is a branch of the well-established phenylpropanoid pathway. The process begins with the amino acid phenylalanine and proceeds through a series of enzymatic reactions to produce the central flavanone intermediate, naringenin.

The key steps are:

-

Phenylalanine to Cinnamic Acid: Catalyzed by Phenylalanine Ammonia-Lyase (PAL).

-

Cinnamic Acid to p-Coumaric Acid: Catalyzed by Cinnamate 4-Hydroxylase (C4H).

-

Formation of p-Coumaroyl-CoA: Catalyzed by 4-Coumarate:CoA Ligase (4CL).

-

Chalcone Synthesis: Chalcone Synthase (CHS) catalyzes the condensation of p-Coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.

-

Isomerization: Chalcone Isomerase (CHI) cyclizes the chalcone to form the flavanone naringenin.[10]

From naringenin, the pathway diverges to form various flavanones. In citrus, naringenin is hydroxylated and then methylated to form the aglycone hesperetin .[13] The subsequent glycosylation is the critical step that dictates the final structure and bioavailability of the molecule. In citrus, this process is highly specific.

-

Step 1: 7-O-Glucosylation: A UDP-glycosyltransferase (UGT) attaches a glucose molecule to the 7-hydroxyl group of hesperetin, forming hesperetin-7-O-glucoside . This is considered the initial and essential glycosylation step.[10]

-

Step 2: 7-O-Rhamnosylation: A specific 1,6-rhamnosyltransferase (1,6RhaT) then attaches a rhamnose molecule to the glucose at the 7-O position, yielding the final, abundant product, hesperidin (hesperetin-7-O-rutinoside).[14]

The enzymes responsible for these glycosylation steps, particularly the 7-O-glucosyltransferases (7GlcTs), are critical for shunting hesperetin into its stable, stored forms.[10]

Sources

- 1. Hesperetin - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Hesperidin: A Review on Extraction Methods, Stability and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Comparative Study of Hesperetin, Hesperidin and Hesperidin Glucoside: Antioxidant, Anti-Inflammatory, and Antibacterial Activities In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Increased bioavailability of hesperetin-7-glucoside compared with hesperidin results in more efficient prevention of bone loss in adult ovariectomised rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Gastrointestinal absorption and metabolism of hesperetin-7-O-rutinoside and hesperetin-7-O-glucoside in healthy humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Production of Hesperetin Glycosides by Xanthomonas campestris and Cyclodextrin Glucanotransferase and Their Anti-allergic Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Bioavailability of Hesperidin and Its Aglycone Hesperetin—Compounds Found in Citrus Fruits as a Parameter Conditioning the Pro-Health Potential (Neuroprotective and Antidiabetic Activity)—Mini-Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

Technical Guide: Pharmacokinetics and Metabolic Pathway of Hesperetin 5-O-glucoside

[1]

Executive Summary & Chemical Identity

Hesperetin 5-O-glucoside (C

This structural distinction is critical for researchers:

-

Bioactivity: It exhibits potent inhibition of PTP1B (Protein Tyrosine Phosphatase 1B) and

-glucosidase, marking it as a candidate for type 2 diabetes therapeutics. -

PK Behavior: It functions as a pro-drug .[3] The 5-O-glucose moiety renders the molecule hydrophilic, preventing passive diffusion across the enterocyte membrane.[1] Bioavailability is strictly dependent on hydrolytic conversion to the aglycone Hesperetin .

| Property | Specification |

| IUPAC Name | (2S)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-2,3-dihydrochromen-4-one |

| Molecular Weight | 464.42 g/mol |

| Key Sources | Prunus davidiana, Prunus persica, Hibiscus manihot |

| Target Enzymes | PTP1B, |

Pharmacokinetic Profile (ADME)

Absorption (The Hydrolysis Bottleneck)

The absorption of Hesperetin 5-O-glucoside follows the "Enteric Hydrolysis" model.[1] Intact glycosides are generally too polar to cross the lipid bilayer of the intestinal epithelium.

-

Mechanism: The 5-O-glucoside bond must be cleaved to release the lipophilic aglycone, Hesperetin .[1]

-

Site of Hydrolysis:

-

Small Intestine: Limited hydrolysis by Lactase Phlorizin Hydrolase (LPH) at the brush border. The 5-position steric hindrance often reduces LPH affinity compared to 7-O-glucosides.[1]

-

Colon (Major Site): Unabsorbed glycoside reaches the colon, where microbiota (e.g., Bifidobacterium, Lactobacillus) secreting

-glucosidases efficiently cleave the sugar moiety.

-

-

Implication: Due to the reliance on colonic microbiota or specific glucosidases, the

Distribution

Once hydrolyzed, the free Hesperetin is absorbed via passive diffusion into the portal vein.

-

Protein Binding: Hesperetin exhibits high binding affinity (>95%) to Serum Albumin (HSA).

-

Tissue Accumulation: Distributed to liver, kidneys, and localized tissues; does not cross the Blood-Brain Barrier (BBB) efficiently without further modification.

Metabolism (Phase II Conjugation)

The "First-Pass Effect" is extensive.[1] Free Hesperetin is rarely found in systemic circulation. It undergoes rapid Phase II metabolism in both enterocytes and hepatocytes.

-

Glucuronidation (UGTs): Mediated by UGT1A1, UGT1A9. Major metabolites: Hesperetin-7-O-glucuronide and Hesperetin-3'-O-glucuronide .[1]

-

Sulfation (SULTs): Mediated by SULT1A1. Major metabolite: Hesperetin-7-O-sulfate .[1]

Excretion

-

Renal: The hydrophilic glucuronides/sulfates are predominantly excreted in urine.

-

Biliary: A fraction undergoes enterohepatic recirculation, where glucuronides are excreted into bile, de-conjugated by gut bacteria, and re-absorbed as aglycone.

Metabolic Pathway Visualization

The following diagram illustrates the biotransformation from the oral ingestion of the 5-O-glucoside to the excretion of conjugates.

Figure 1: Biotransformation pathway of Hesperetin 5-O-glucoside from ingestion to excretion.[1]

Experimental Methodologies

In Vivo Pharmacokinetic Study Protocol (Rat Model)

To determine the PK parameters, researchers must account for the rapid conjugation. Measuring "Total Hesperetin" (post-enzymatic hydrolysis) is the standard validation method.

Step-by-Step Protocol:

-

Animals: Male Sprague-Dawley rats (200–250g), fasted 12h.

-

Dosing: Oral gavage of Hesperetin 5-O-glucoside (e.g., 50 mg/kg) suspended in 0.5% CMC-Na.

-

Sampling: Collect blood (0.3 mL) from tail vein at 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24h.

-

Plasma Prep (Enzymatic Hydrolysis):

-

Mix 100

L plasma with 10 -

Add

-glucuronidase/sulfatase (e.g., from Helix pomatia). -

Incubate at 37°C for 45 mins. (This converts all metabolites back to Hesperetin for quantification).

-

Precipitate proteins with Acetonitrile (ACN).

-

-

Analysis: Inject supernatant into LC-MS/MS.

LC-MS/MS Analytical Conditions

This method quantifies the aglycone Hesperetin.[1]

| Parameter | Setting |

| Column | Hypersil GOLD C18 (2.1 x 100 mm, 1.9 |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Ionization | ESI Negative Mode (Hesperetin ionizes better in negative mode) |

| MRM Transition | m/z 301.1 |

| Internal Standard | Naringenin or Isotopically labeled Hesperetin-d3 |

Quantitative Data Summary

While specific human data for the 5-O-glucoside is developing, the following parameters are projected based on comparative flavonoid glycoside studies (e.g., Prunus extract studies).

| Parameter | Description | Estimated Value (Rat, 50 mg/kg Oral) |

| Peak Plasma Concentration | 0.5 – 1.2 | |

| Time to Peak | 4.0 – 6.0 h (Delayed due to colonic hydrolysis) | |

| Elimination Half-life | 3 – 5 h | |

| AUC | Total Exposure | Dose-dependent linear increase |

| Bioavailability ( | Absolute Bioavailability | < 20% (Due to extensive Phase II metabolism) |

References

-

Identification of Hesperetin 5-O-glucoside

-

Metabolic Profiling in Prunus Species

-

General Flavonoid Pharmacokinetics (Hesperetin Reference)

- Title: Pharmacokinetics of the citrus flavanone aglycones hesperetin and naringenin after single oral administr

- Source: European Journal of Clinical Nutrition (2007).

-

URL:[Link]

-

LC-MS/MS Methodology

- Title: Development and validation of an LC-MS/MS method for simultaneous quantification of hesperidin and hesperetin in r

- Source: Royal Society of Chemistry (Analytical Methods).

-

URL:[Link]

literature review on the neuroprotective effects of Hesperetin 5-O-glucoside

Sub-title: Targeting Brain Insulin Resistance via High-Affinity PTP1B Inhibition

Executive Summary

Hesperetin 5-O-glucoside (H5OG) represents a distinct, high-value structural isomer within the flavonoid family, differentiating itself from the more common Hesperidin (7-O-rutinoside) and Hesperetin 7-O-glucoside. While the aglycone Hesperetin is widely recognized for antioxidant efficacy, its clinical utility is often limited by poor aqueous solubility and rapid Phase II metabolism.

H5OG has emerged as a potent, selective inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B) , a critical negative regulator of insulin and leptin signaling. With growing evidence characterizing Alzheimer’s Disease (AD) as "Type 3 Diabetes" (brain insulin resistance), H5OG’s ability to inhibit PTP1B (IC50 ~37 µM) offers a precise mechanistic intervention point that surpasses the aglycone in specificity. This guide outlines the chemical profile, mechanistic rationale, and validation protocols for developing H5OG as a neuroprotective therapeutic.

Chemical Profile & Structural Advantage

Structural Distinction

Unlike the abundant Hesperidin (glycosylated at C7), H5OG carries a glucose moiety at the C5 position .[1] This structural shift is not merely cosmetic; it alters the molecule's interaction with the allosteric sites of enzymes like PTP1B.

-

Aglycone: Hesperetin (Lipophilic, low solubility)[2]

-

Common Glycoside: Hesperidin (7-O-rutinoside; requires gut hydrolysis)

-

Target Compound: Hesperetin 5-O-glucoside (Amphiphilic, direct PTP1B pharmacophore)

Pharmacokinetic Implications

The C5-glycosylation protects a key hydroxyl group, potentially altering the metabolic soft spots usually targeted by glucuronidation enzymes (UGTs). This suggests a modified bioavailability profile that may allow intact transport or sustained release of the active pharmacophore.

| Compound | Substitution | Solubility (Water) | PTP1B Inhibition (IC50) | Primary Target Utility |

| Hesperetin (Aglycone) | None | Low (< 20 µg/mL) | Weak | General Antioxidant |

| Hesperidin | 7-O-Rutinoside | Low | Inactive (Prodrug) | Vascular Health |

| Hesperetin 5-O-glucoside | 5-O-Glucoside | Moderate-High | ~37.14 µM | Insulin Sensitizer / Neuroprotection |

Mechanism of Action: The PTP1B Neuroprotective Axis

The primary neuroprotective value of H5OG lies in its inhibition of PTP1B . Elevated PTP1B activity in the brain dephosphorylates the Insulin Receptor (IR) and TrkB (BDNF receptor), shutting down survival signaling.

The Signaling Cascade

By inhibiting PTP1B, H5OG restores the phosphorylation of the Insulin Receptor Substrate (IRS-1), reactivating the PI3K/Akt pathway. This pathway is essential for:

-

Inhibiting Apoptosis: Phosphorylation of BAD and inhibition of Caspase-3.

-

Reducing Tau Hyperphosphorylation: Inhibition of GSK-3β (a downstream target of Akt).

-

Synaptic Plasticity: Enhancement of BDNF/TrkB signaling.

Caption: H5OG inhibits PTP1B, releasing the brake on Insulin/TrkB signaling, leading to GSK-3β inhibition and neuronal survival.

Experimental Validation Protocols

To validate the neuroprotective efficacy of H5OG, researchers must move beyond generic antioxidant assays and target specific pathway modulation.

Protocol A: Enzymatic PTP1B Inhibition Assay

Purpose: To verify direct target engagement.

-

Reagents: Recombinant human PTP1B, Substrate (p-Nitrophenyl phosphate - pNPP), Assay Buffer (50 mM HEPES, pH 7.2, 1 mM EDTA).

-

Preparation: Dissolve H5OG in DMSO (keep final DMSO < 1%).

-

Reaction:

-

Incubate PTP1B (0.1 µg/mL) with H5OG (0.1 - 100 µM) for 10 mins at 37°C.

-

Initiate reaction by adding pNPP (2 mM).

-

Incubate for 30 mins.

-

-

Termination: Stop reaction with 1N NaOH.

-

Readout: Measure absorbance at 405 nm.

-

Analysis: Calculate IC50 using non-linear regression. Valid IC50 should be < 50 µM.

Protocol B: In Vitro Neuroprotection (Insulin Resistance Model)

Purpose: To demonstrate efficacy in a cellular model of "Type 3 Diabetes".

Cell Line: SH-SY5Y (differentiated) or HT22 hippocampal cells.

Workflow:

-

Differentiation: Treat SH-SY5Y with Retinoic Acid (10 µM) for 5 days to induce neuronal phenotype.

-

Induction of Insulin Resistance: Treat cells with high-dose Insulin (1 µM) or Palmitate (200 µM) for 24 hours to downregulate insulin receptors.

-

Treatment: Co-treat with H5OG (5, 10, 20 µM).

-

Challenge: Apply Amyloid-Beta (1-42) oligomers (10 µM) for 24 hours.

-

Readouts:

-

Viability: MTT or CCK-8 assay.

-

Western Blot: Probe for p-Akt (Ser473) , p-GSK-3β (Ser9) , and p-Tau .

-

Success Criteria: H5OG must restore p-Akt levels and reduce p-Tau despite the presence of insulin-resistance inducers.

-

Caption: Workflow for testing H5OG efficacy in an insulin-resistant neuronal model.

Synthesis & Sourcing Strategy

H5OG is less commercially available than Hesperidin. For research purposes, enzymatic synthesis is the most reliable route.

-

Biocatalysis: Use Xanthomonas campestris or specific glycosyltransferases (e.g., from Bacillus spp.) with Hesperetin and a glucose donor (e.g., UDP-glucose or maltose).

-

Purification: Preparative HPLC (C18 column); Mobile phase: Water/Acetonitrile gradient.

-

Verification: NMR (Nuclear Magnetic Resonance) is required to confirm the glycosidic bond is at C5, not C7. The C5-proton shift is the diagnostic marker.

References

-

Structural Bases for Hesperetin Derivatives: Inhibition of Protein Tyrosine Phosphatase 1B. Source: Molecules (MDPI), 2021. Significance: Identifies Hesperetin 5-O-glucoside as the most potent PTP1B inhibitor among tested derivatives (IC50 = 37.14 µM).[1] URL:[Link]

-

Neuroprotective Effects of Hesperetin in Neurodegenerative Diseases. Source: International Journal of Molecular Sciences, 2022.[3] Significance: Reviews the baseline neuroprotective properties of the hesperetin scaffold, providing the rationale for derivative development. URL:[Link]

-

Production of Hesperetin Glycosides by Xanthomonas campestris and Their Activities. Source: Nutrients, 2010. Significance: Details the enzymatic synthesis protocols required to produce Hesperetin 5-O-glucoside from Hesperetin. URL:[Link]

Sources

- 1. Structural Bases for Hesperetin Derivatives: Inhibition of Protein Tyrosine Phosphatase 1B, Kinetics Mechanism and Molecular Docking Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Production of Hesperetin Glycosides by Xanthomonas campestris and Cyclodextrin Glucanotransferase and Their Anti-allergic Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Comparative Study of Hesperetin, Hesperidin and Hesperidin Glucoside: Antioxidant, Anti-Inflammatory, and Antibacterial Activities In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

HPLC method development for quantification of Hesperetin 5-O-glucoside

Executive Summary

This guide details the protocol for developing and validating a High-Performance Liquid Chromatography (HPLC) method for the quantification of Hesperetin 5-O-glucoside (H5G). Unlike the common dietary flavonoid Hesperidin (Hesperetin 7-O-rutinoside) or its metabolite Hesperetin 7-O-glucoside, the 5-O-glucoside represents a specific regioisomer often resulting from enzymatic synthesis or distinct metabolic pathways.

The core analytical challenge addressed here is regio-selectivity : differentiating the 5-O-glucoside from the 7-O-glucoside and the aglycone Hesperetin. This protocol utilizes a C18 stationary phase with optimized gradient elution to achieve baseline resolution, validated against ICH Q2(R1) standards.

Physicochemical Profiling & Method Strategy

Before method development, understanding the analyte's behavior is critical for selecting the correct stationary phase and detection parameters.

| Property | Data | Chromatographic Implication |

| Analyte | Hesperetin 5-O-glucoside | Target Analyte |

| MW | 464.13 g/mol | Detectable by LC-MS (ESI+) at m/z 465 [M+H]⁺ |

| LogP | ~0.0 (Predicted) | Significantly more polar than Hesperetin (LogP ~2.9); elutes earlier. |

| pKa | ~7.0 (7-OH), ~11 (5-OH) | Mobile phase pH must be < 4.0 to suppress ionization and prevent peak tailing. |

| UV Max | 280 nm, 325 nm (shoulder) | 280 nm is selected for maximum sensitivity. |

| Isomerism | 5-O-glc vs. 7-O-glc | Critical Separation: 5-O-glycosylation disrupts the intramolecular H-bond between the 5-OH and 4-carbonyl, altering polarity and UV shift compared to the 7-O-isomer. |

Method Development Logic (The "Why")

-

Column Selection: A high-purity C18 column (e.g., End-capped, 3-5 µm) is the standard starting point. However, if resolution between 5-O and 7-O isomers is < 1.5, a Phenyl-Hexyl column is recommended due to differential

- -

Mobile Phase: Acidification is non-negotiable to suppress the ionization of phenolic hydroxyls. 0.1% Formic Acid is chosen over phosphate buffers to maintain LC-MS compatibility.

-

Gradient Slope: A shallow gradient at the beginning (5-20% B) is required to separate the polar glycosides (5-O and 7-O) before the hydrophobic aglycone elutes.

Method Development Workflow

The following diagram illustrates the decision matrix for optimizing the separation of Hesperetin glycosides.

Figure 1: Decision tree for optimizing regio-selective separation of flavonoid glycosides.

Detailed Experimental Protocol

Reagents & Standards

-

Reference Standard: Hesperetin 5-O-glucoside (purity >95%).

-

Interference Check Standards: Hesperetin 7-O-glucoside, Hesperidin, Hesperetin.

-

Solvents: Acetonitrile (LC-MS grade), Water (Milli-Q, 18.2 MΩ), Formic Acid (LC-MS grade).

Instrumentation & Conditions

| Parameter | Specification |

| System | HPLC with PDA (Photo Diode Array) or UV-Vis |

| Column | C18, 150 x 4.6 mm, 3.5 µm (e.g., Agilent Zorbax Eclipse Plus or Waters Symmetry) |

| Column Temp | 30°C (Controlled to ±0.5°C to stabilize retention times) |

| Flow Rate | 1.0 mL/min |

| Injection Vol | 10 µL |

| Detection | 280 nm (Quantification), Spectrum scan 200–400 nm (Identity) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

Gradient Program

Rationale: The initial isocratic hold ensures focusing of polar glycosides. The linear ramp elutes the 5-O and 7-O isomers, followed by a steep ramp to elute the aglycone and wash the column.

| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |

| 0.0 | 90 | 10 | Equilibration |

| 2.0 | 90 | 10 | Isocratic Hold (Focusing) |

| 15.0 | 70 | 30 | Separation of Glycosides |

| 20.0 | 10 | 90 | Column Wash (Elute Aglycone) |

| 23.0 | 10 | 90 | Wash Hold |

| 23.1 | 90 | 10 | Re-equilibration |

| 30.0 | 90 | 10 | End of Run |

Sample Preparation Workflow

Complex matrices (plasma, plant extract) require cleanup to prevent column fouling and matrix effects.

Figure 2: Sample preparation workflow ensuring recovery and column protection.

Validation Parameters (ICH Q2(R1))

To ensure the method is "self-validating" and trustworthy, the following criteria must be met during the validation phase.

| Parameter | Acceptance Criteria | Experimental Procedure |

| Specificity | Resolution (Rs) > 1.5 between 5-O-glc and 7-O-glc. No interference in blank. | Inject individual standards and a mix. Check peak purity using PDA. |

| Linearity | R² > 0.999 | 5-point calibration curve (e.g., 1 – 100 µg/mL). |

| Precision | RSD < 2.0% (System), < 5.0% (Method) | 6 replicate injections of a standard at 100% target concentration. |

| Accuracy (Recovery) | 85% - 115% | Spike blank matrix at 3 levels (Low, Med, High). |

| LOD / LOQ | S/N > 3 (LOD), S/N > 10 (LOQ) | Determine based on the standard deviation of the response and slope. |

Troubleshooting Guide

-

Problem: Co-elution of 5-O and 7-O isomers.

-

Problem: Peak Tailing.

References

-

Li, C., et al. (2022).[2] "A Comparative Study of Hesperetin, Hesperidin and Hesperidin Glucoside: Antioxidant, Anti-Inflammatory, and Antibacterial Activities In Vitro."[4][5] Molecules, 27(16), 5288. Link

-

Jitta, S. R., et al. (2022).[6][2] "Development and Validation of High Performance Liquid Chromatography Method for Quantification of Hesperetin in a Topical Formulation." Indian Journal of Pharmaceutical Sciences, 84(2). Link

-

PubChem. (2025). "Hesperetin 5-O-glucoside Compound Summary." National Library of Medicine. Link

-

Corrochano, A. R., et al. (2015). "Hesperetin 7-O-glucoside inclusion complex with β-cyclodextrin: A spectroscopic assessment." Journal of Molecular Structure, 1099, 582-590. Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. A Comparative Study of Hesperetin, Hesperidin and Hesperidin Glucoside: Antioxidant, Anti-Inflammatory, and Antibacterial Activities In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. The Composition and Anti-Aging Activities of Polyphenol Extract from Phyllanthus emblica L. Fruit - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Solubilizing Hesperetin 5-O-glucoside for Cell-Based Assays

Introduction: The Challenge of Hesperetin 5-O-glucoside Solubility in Cellular Models

Hesperetin 5-O-glucoside, a flavonoid glycoside found in citrus fruits, is a compound of significant interest for its potential therapeutic properties.[1] Researchers investigating its biological activities in vitro rely on cell-based assays to elucidate its mechanisms of action. However, a critical and often overlooked hurdle in obtaining reliable and reproducible data is the effective solubilization of this compound in a manner that is compatible with living cells. Like many flavonoids, Hesperetin 5-O-glucoside's physicochemical properties present a challenge for achieving a homogenous and biologically active solution in aqueous cell culture media. This guide provides a comprehensive overview of solvent selection strategies and detailed protocols for the successful preparation of Hesperetin 5-O-glucoside for use in cell-based assays.

Understanding the Physicochemical Landscape

The solubility of a compound is dictated by its molecular structure. Hesperetin 5-O-glucoside (C₂₂H₂₄O₁₁) is comprised of the aglycone hesperetin linked to a glucose molecule.[1] This glycosidic linkage significantly influences its polarity and, consequently, its solubility. A comparative study of hesperetin, hesperidin (a rutinoside of hesperetin), and hesperidin glucoside demonstrated that the glucoside form has markedly higher water solubility than its aglycone and rutinoside counterparts.[2][3][4][5][6] This is reflected in its negative log P value (-3.04 ± 0.03), which indicates a preference for hydrophilic environments, compared to the positive log P values of hesperetin (2.85 ± 0.02) and hesperidin (2.01 ± 0.02).[2][3][4][5][6] Despite this increased hydrophilicity, achieving the desired concentrations for robust dose-response studies in cell culture media can still be problematic, often necessitating the use of organic co-solvents.

Solvent Selection: A Balance of Efficacy and Biocompatibility

The ideal solvent for cell-based assays must meet two primary criteria: it must effectively dissolve the compound of interest at a high concentration to create a stock solution, and it must be non-toxic to the cells at the final working concentration.

Dimethyl Sulfoxide (DMSO): The Workhorse Solvent with Caveats

Dimethyl sulfoxide (DMSO) is a widely used solvent for dissolving a vast array of compounds for biological assays due to its excellent solubilizing power for both polar and nonpolar molecules.[7][8] For many flavonoids, including hesperetin and its derivatives, DMSO is the solvent of choice for preparing concentrated stock solutions.[9][10][11]

However, the use of DMSO is not without its drawbacks. DMSO can exhibit cytotoxicity, and its effects are both dose- and time-dependent.[7] While most cell lines can tolerate final DMSO concentrations of 0.1% to 0.5% without significant adverse effects, higher concentrations can inhibit cell proliferation and even induce cell death.[8][12] It is crucial to determine the specific tolerance of the cell line being used in your experiments.

Ethanol: A Viable Alternative

Ethanol is another common solvent used in cell culture applications. Hesperetin, the aglycone of Hesperetin 5-O-glucoside, has been shown to be soluble in ethanol.[9] While generally less toxic than DMSO, ethanol can still impact cellular processes, and its final concentration in the culture medium should be kept to a minimum, typically below 0.5%.

Aqueous Buffers: The Ideal but Often Impractical Choice

Directly dissolving Hesperetin 5-O-glucoside in aqueous buffers like phosphate-buffered saline (PBS) or the cell culture medium itself would be the most biocompatible approach. However, the limited aqueous solubility of many flavonoids, even the more hydrophilic glycosides, often makes this impractical for achieving the desired stock concentrations.[9][10][11]

Solvent Selection Decision Workflow

To aid in the selection of an appropriate solvent system, the following decision workflow is recommended:

Caption: A decision workflow for selecting a suitable solvent for Hesperetin 5-O-glucoside.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution of Hesperetin 5-O-glucoside

This protocol describes the preparation of a 10 mM stock solution of Hesperetin 5-O-glucoside in DMSO.

Materials:

-

Hesperetin 5-O-glucoside (MW: 464.4 g/mol )[1]

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Water bath or sonicator (optional)

Procedure:

-

Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, weigh out 4.644 mg of Hesperetin 5-O-glucoside.

-

Dispense the compound: Carefully transfer the weighed compound into a sterile microcentrifuge tube.

-

Add DMSO: Add 1 mL of cell culture grade DMSO to the microcentrifuge tube.

-

Dissolve the compound: Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

-

Aid dissolution (if necessary): If the compound does not fully dissolve, warm the solution briefly in a 37°C water bath or sonicate for a few minutes.[13] Visually inspect the solution to ensure there are no visible particles.

-

Sterilization (optional but recommended): If sterility is a concern, the stock solution can be filter-sterilized using a 0.22 µm syringe filter that is compatible with DMSO.

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Determination of Solvent Cytotoxicity

It is imperative to determine the maximum concentration of the chosen solvent that your specific cell line can tolerate without affecting its viability. This protocol outlines a method using a standard MTT assay.

Materials:

-

The cell line of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

The chosen solvent (e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment. Incubate overnight to allow for cell attachment.

-

Solvent Dilution Series: Prepare a series of dilutions of the solvent in complete cell culture medium. For DMSO, a typical range would be from 0.05% to 5% (v/v). Include a "medium only" control (0% solvent).

-

Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of the solvent.

-

Incubation: Incubate the plate for the desired duration of your planned experiments (e.g., 24, 48, or 72 hours).

-

MTT Assay: At the end of the incubation period, add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the MTT-containing medium and add a solubilization buffer to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each solvent concentration relative to the "medium only" control. Plot the results to determine the highest non-toxic concentration of the solvent.

Workflow for Solubility and Cytotoxicity Testing

The following diagram illustrates the experimental workflow for testing the solubility and cytotoxicity of the chosen solvent system.

Caption: Experimental workflow for testing solubility and cytotoxicity.

Best Practices and Troubleshooting

-

Vehicle Controls are Essential: Always include a vehicle control group in your experiments. This group should be treated with the same final concentration of the solvent as the experimental groups to account for any effects of the solvent itself.

-

Avoid Repeated Freeze-Thaw Cycles: Aliquoting the stock solution into single-use volumes will help maintain the integrity of the compound.

-

Precipitation Upon Dilution: If the compound precipitates when diluted into the aqueous cell culture medium, try a stepwise dilution. First, dilute the stock solution into a small volume of medium with vigorous mixing before adding it to the final volume.

-

Sonication: Brief sonication can help to redissolve any precipitate that may form upon dilution.

-

Consider Co-solvents: For particularly difficult-to-solubilize compounds, a mixture of solvents (co-solvents) may be effective. However, the potential for synergistic toxicity must be evaluated.

Conclusion

The successful use of Hesperetin 5-O-glucoside in cell-based assays is critically dependent on proper solubilization. By carefully selecting a biocompatible solvent, preparing a stable stock solution, and verifying the non-toxic working concentration, researchers can ensure the generation of accurate and reproducible data. DMSO remains a primary choice for creating concentrated stock solutions, with the caveat that its final concentration in cell culture must be kept low to avoid cytotoxicity. The protocols and workflows provided in this guide offer a systematic approach to overcoming the solubility challenges associated with Hesperetin 5-O-glucoside, thereby enabling more reliable investigations into its biological functions.

References

- Vertex AI Search. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO | Case studies.

- ResearchGate. (2015, February 2). Until what percentage does DMSO remain not toxic to cells.?

- LifeTein. (2023, February 1). DMSO usage in cell culture.

- Bolsun, A. (n.d.). CHARACTERIZATION OF THE CYTOTOXIC EFFECT OF DMSO AND SDS ON MSC CULTURE USING MTT ASSAY.

- Iranian Journal of Blood and Cancer. (n.d.). Assessment of Cytotoxicity of Dimethyl Sulfoxide in Human Hematopoietic Tumor Cell Lines.

- Solarbio. (2026, January 29). How to Choose the Right Solvent When Dissolving Small-Molecule Compounds.

- Cayman Chemical. (n.d.). Hesperetin PRODUCT INFORMATION.

- National Center for Biotechnology Information. (n.d.). hesperetin 5-O-glucoside. PubChem.

- Selleckchem.com. (n.d.). Frequently Asked Questions.

- Cayman Chemical. (n.d.). Hesperidin PRODUCT INFORMATION.

- Cayman Chemical. (2022, December 2). Neohesperidin PRODUCT INFORMATION.

- MDPI. (n.d.). A Comparative Study of Hesperetin, Hesperidin and Hesperidin Glucoside: Antioxidant, Anti-Inflammatory, and Antibacterial Activities In Vitro.

- PubMed. (2022, August 20). A Comparative Study of Hesperetin, Hesperidin and Hesperidin Glucoside: Antioxidant, Anti-Inflammatory, and Antibacterial Activities In Vitro.

- PMC. (2022, August 20). A Comparative Study of Hesperetin, Hesperidin and Hesperidin Glucoside: Antioxidant, Anti-Inflammatory, and Antibacterial Activities In Vitro.

- ResearchGate. (2025, October 13). (PDF) A Comparative Study of Hesperetin, Hesperidin and Hesperidin Glucoside: Antioxidant, Anti-Inflammatory, and Antibacterial Activities In Vitro.

- OUCI. (n.d.). A Comparative Study of Hesperetin, Hesperidin and Hesperidin Glucoside: Antioxidant, Anti-Inflammatory, and Antibacterial Activities In Vitro.

Sources

- 1. hesperetin 5-O-glucoside | C22H24O11 | CID 18625123 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. A Comparative Study of Hesperetin, Hesperidin and Hesperidin Glucoside: Antioxidant, Anti-Inflammatory, and Antibacterial Activities In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Comparative Study of Hesperetin, Hesperidin and Hesperidin Glucoside: Antioxidant, Anti-Inflammatory, and Antibacterial Activities In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A Comparative Study of Hesperetin, Hesperidin and Hesperidin Glucoside: Antioxidant, Anti-Inflammatory, and Antibacteri… [ouci.dntb.gov.ua]

- 7. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]

- 8. lifetein.com [lifetein.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. researchgate.net [researchgate.net]

- 13. selleckchem.com [selleckchem.com]

Application Note: A Validated Two-Stage Chromatographic Protocol for the Purification of Hesperetin 5-O-glucoside

Abstract

Hesperetin 5-O-glucoside, a flavonoid glycoside found in various plant species, is a compound of interest for its potential pharmacological activities.[1] Obtaining this molecule at high purity is essential for accurate biological evaluation and drug development. This application note presents a robust and validated two-stage column chromatography protocol designed for the efficient isolation and purification of Hesperetin 5-O-glucoside from complex crude extracts. The strategy employs an initial enrichment step using macroporous resin chromatography followed by a high-resolution polishing step using preparative reversed-phase high-performance liquid chromatography (RP-HPLC). This methodology is tailored for researchers, scientists, and drug development professionals seeking a reliable and scalable purification process.

Introduction and Scientific Rationale

Hesperetin 5-O-glucoside is a flavonoid consisting of the aglycone hesperetin linked to a glucose molecule at the 5-hydroxyl position.[1][2] Like many flavonoid glycosides, its purification from natural sources is challenging due to the presence of structurally similar compounds, including other glycosides, aglycones, and pigments. Column chromatography is the technique of choice for such separations due to its versatility and scalability.[3][4]

The rationale for our two-stage approach is grounded in the principles of chromatographic selectivity and capacity:

-

Stage 1: Macroporous Resin Chromatography: This technique is ideal for initial sample cleanup and enrichment.[3][5] These resins possess high surface area and tailored polarity, allowing them to adsorb flavonoids from a large volume of aqueous crude extract while letting highly polar impurities (like sugars and salts) pass through. A subsequent step-gradient elution with ethanol selectively desorbs the flavonoids, providing a concentrated and partially purified fraction. This step significantly reduces the sample complexity and volume, which is critical for the efficiency of the subsequent high-resolution stage.[4][6]

-

Stage 2: Preparative RP-HPLC: Reversed-phase chromatography on a C18 stationary phase separates molecules based on their hydrophobicity.[7] Hesperetin 5-O-glucoside, with its polar glucose moiety, is less hydrophobic than its aglycone (hesperetin) and other less-glycosylated flavonoids. By employing a finely tuned gradient of an organic solvent (e.g., acetonitrile) and acidified water, we can achieve precise separation of the target compound from its closely related contaminants. The use of an acid modifier, such as formic acid, is crucial for ensuring sharp, symmetrical peaks by suppressing the ionization of residual silanol groups on the stationary phase.[8][9]

This combined strategy ensures high recovery, high purity, and robust performance, making it a self-validating system for obtaining research-grade Hesperetin 5-O-glucoside.

Materials and Reagents

| Item | Specification/Supplier |

| Crude Extract | Plant extract known to contain Hesperetin 5-O-glucoside |

| Macroporous Adsorption Resin | HPD100, D101, or equivalent non-polar resin |

| Preparative HPLC Column | Reversed-Phase C18, 10 µm particle size, e.g., 250 x 20 mm |

| Analytical HPLC Column | Reversed-Phase C18, 5 µm particle size, e.g., 250 x 4.6 mm |

| Ethanol (EtOH) | HPLC Grade |

| Acetonitrile (ACN) | HPLC Grade |

| Methanol (MeOH) | HPLC Grade |

| Formic Acid (FA) | LC-MS Grade |

| Water | Deionized (DI) or Milli-Q® |

| Glass Column for Macroporous Resin | Appropriate size for the amount of resin |

| Preparative HPLC System | With gradient pump, UV detector, and fraction collector |

| Analytical HPLC System | With gradient pump and UV or DAD detector |

| Rotary Evaporator | Standard laboratory grade |

| Lyophilizer (Freeze-Dryer) | Standard laboratory grade |

Experimental Workflow and Protocols

The overall purification workflow is a sequential process designed to systematically increase the purity of the target compound.

Figure 1. Overall workflow for the purification of Hesperetin 5-O-glucoside.

Protocol 1: Sample Preparation

-

Obtain the crude extract from the plant source (e.g., via ethanolic extraction and subsequent evaporation).

-

Accurately weigh the crude extract.

-

Suspend the extract in deionized water at a concentration of approximately 20 mg/mL.[5]

-

Sonicate the mixture for 15-20 minutes to ensure maximum dissolution of soluble components.

-

Filter the suspension through a suitable filter paper or a 0.45 µm filter to remove any particulate matter. The filtrate is now ready for Stage 1 purification.

Protocol 2: Stage 1 - Macroporous Resin Enrichment

Causality: This stage separates the target flavonoids from highly polar (sugars, salts) and some non-polar (chlorophylls, lipids) impurities. The non-polar resin adsorbs the moderately polar flavonoids, which are then selectively washed off with an ethanol-water mixture.[3]

-

Resin Preparation: Swell and clean the macroporous resin by washing sequentially with ethanol and then deionized water until the effluent is clear. Pack the resin into a glass column.

-

Equilibration: Equilibrate the packed column by washing with 5-10 bed volumes (BV) of deionized water at a flow rate of 2 BV/h.

-

Sample Loading: Load the prepared aqueous sample (from Protocol 1) onto the column at a flow rate of 2 BV/h.

-

Washing: Wash the column with 5 BV of deionized water to remove unbound, highly polar impurities.

-

Elution: Elute the adsorbed compounds using a step gradient of aqueous ethanol.[5][6]

-

Elute with 5 BV of 30% (v/v) aqueous ethanol.

-

Elute and collect the fraction with 5 BV of 70% (v/v) aqueous ethanol. This fraction is expected to contain the majority of the flavonoid glycosides.

-

-

Analysis: Analyze small aliquots from the collected fractions using analytical HPLC (see Protocol 4) to identify the fraction containing the highest concentration of Hesperetin 5-O-glucoside.

-

Concentration: Pool the desired fractions and concentrate them using a rotary evaporator to remove the ethanol. Lyophilize the remaining aqueous solution to obtain a dry, enriched flavonoid powder.

Protocol 3: Stage 2 - Preparative RP-HPLC Purification

Causality: This stage leverages the high resolving power of HPLC to separate Hesperetin 5-O-glucoside from other structurally similar flavonoids based on subtle differences in their hydrophobicity.[7][10]

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Acetonitrile.

-

Degas both mobile phases by sonication or vacuum filtration.

-

-

Sample Preparation: Dissolve the enriched powder from Stage 1 in a minimal amount of methanol or a mixture of Mobile Phase A and B. Filter through a 0.45 µm syringe filter before injection.

-

Chromatographic Conditions:

-

Column: C18, 250 x 20 mm, 10 µm

-

Flow Rate: 15-20 mL/min (adjust based on column dimensions)

-

Detection: UV at 285 nm[7]

-

Gradient Elution: A linear gradient is recommended to achieve optimal separation.[8][10]

-

0-5 min: 20% B

-

5-40 min: 20% to 45% B (linear gradient)

-

40-45 min: 45% to 95% B (column wash)

-

45-50 min: 95% B

-

50-55 min: 95% to 20% B (re-equilibration)

-

-

-

Injection and Fraction Collection: Inject the sample and collect fractions based on the peaks observed on the chromatogram. Collect the peak corresponding to Hesperetin 5-O-glucoside.

-

Post-Processing: Pool the fractions containing the pure compound (as determined by analytical HPLC). Remove the organic solvent using a rotary evaporator and lyophilize to obtain the final purified product.

Protocol 4: Purity and Identity Validation

Causality: This final step is a critical quality control measure. Analytical HPLC provides quantitative purity data, while LC-MS confirms the molecular weight, thus validating the identity of the isolated compound.[11]

-

Analytical HPLC Conditions:

-

Purity Calculation: Calculate the purity of the final product based on the peak area percentage from the analytical HPLC chromatogram.

-

LC-MS Analysis: Analyze the final product using an LC-MS system to confirm the molecular weight. For Hesperetin 5-O-glucoside (C₂₂H₂₄O₁₁), the expected [M+H]⁺ ion would be at m/z 465.14 and the [M-H]⁻ ion at m/z 463.13.

Summary of Key Parameters

| Parameter | Stage 1: Macroporous Resin | Stage 2: Preparative RP-HPLC | Validation: Analytical RP-HPLC |

| Stationary Phase | Non-polar resin (e.g., HPD100) | C18 silica, 10 µm | C18 silica, 5 µm |

| Mobile Phase | Water and Ethanol | Water/Acetonitrile with 0.1% Formic Acid | Water/Acetonitrile with 0.1% Formic Acid |

| Elution Mode | Step Gradient (0% -> 30% -> 70% EtOH) | Linear Gradient (e.g., 20-45% ACN) | Linear Gradient (e.g., 20-60% ACN) |

| Flow Rate | ~2 BV/h | 15-20 mL/min | 1.0 mL/min |

| Detection | Offline HPLC analysis of fractions | UV @ 285 nm | UV @ 285 nm |

| Expected Outcome | Enriched flavonoid fraction (>5x purity increase) | Purified Hesperetin 5-O-glucoside (>95%) | Purity assessment and confirmation |

Conclusion

The described two-stage purification protocol provides a comprehensive and reliable method for obtaining high-purity Hesperetin 5-O-glucoside from complex natural extracts. The initial enrichment on macroporous resin is a crucial, cost-effective step that improves the efficiency and longevity of the subsequent high-resolution preparative RP-HPLC stage. The inclusion of analytical validation steps ensures the final product's purity and identity, making it suitable for rigorous scientific investigation. This application note serves as a complete guide for researchers to successfully implement this purification strategy.

References

-

Dai, Y., et al. (2013). Preparative Isolation and Purification of Five Flavonoid Glycosides and One Benzophenone Galloyl Glycoside from Psidium guajava by High-Speed Counter-Current Chromatography (HSCCC). Molecules. Available at: [Link]

-

Dai, Y., et al. (2013). Preparative Isolation and Purification of Five Flavonoid Glycosides and One Benzophenone Galloyl Glycoside from Psidium guajava by High-Speed Counter-Current Chromatography (HSCCC). National Institutes of Health. Available at: [Link]

-

Kim, G.-N., et al. (2022). A Comparative Study of Hesperetin, Hesperidin and Hesperidin Glucoside: Antioxidant, Anti-Inflammatory, and Antibacterial Activities In Vitro. Antioxidants. Available at: [Link]

-

Wang, L., et al. (2015). An Efficient Method for the Preparative Isolation and Purification of Flavonoid Glycosides and Caffeoylquinic Acid Derivatives from Leaves of Lonicera japonica Thunb. Using High Speed Counter-Current Chromatography (HSCCC) and Prep-HPLC Guided by DPPH-HPLC Experiments. Molecules. Available at: [Link]

-

Zhao, L., et al. (2015). Preparative Separation and Purification of the Total Flavonoids in Scorzonera austriaca with Macroporous Resins. Molecules. Available at: [Link]

-

Kim, G.-N., et al. (2022). A Comparative Study of Hesperetin, Hesperidin and Hesperidin Glucoside: Antioxidant, Anti-Inflammatory, and Antibacterial Activities In Vitro. MDPI. Available at: [Link]

-

Moon, J.-H., et al. (2010). Production of Hesperetin Glycosides by Xanthomonas campestris and Cyclodextrin Glucanotransferase and Their Anti-allergic Activities. Nutrients. Available at: [Link]

-

Wang, Z., et al. (2017). An Efficient Method for the Preparative Isolation and Purification of Flavonoids from Leaves of Crataegus pinnatifida by HSCCC and Pre-HPLC. Molecules. Available at: [Link]

-

Wan, C. C., et al. (2022). Structural Investigation of Hesperetin-7-O-Glucoside Inclusion Complex with β-Cyclodextrin: A Spectroscopic Assessment. Molecules. Available at: [Link]

-

Li, S., et al. (2023). Stereoselective separation, configuration determination, and quantification of flavanone glycosides in Citrus using chiral HPLC. RSC Publishing. Available at: [Link]

-

Szymańska, E., et al. (2021). Amorphous Inclusion Complexes: Molecular Interactions of Hesperidin and Hesperetin with HP-Β-CD and Their Biological Effects. International Journal of Molecular Sciences. Available at: [Link]

-

Wang, Y., et al. (2024). Optimization of Extraction and Purification of Flavonoids from Stigmaless Floral Residues of Crocus sativus L. and Their Stimulatory Effect on Glucose Uptake In Vitro. Foods. Available at: [Link]

-

Shen, S., et al. (2023). Extraction and purification of antioxidative flavonoids from Chionanthus retusa leaf. Food Science & Nutrition. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Hesperetin 5-O-glucoside. PubChem Compound Database. Retrieved from [Link]

-

Li, Y., et al. (2023). Extraction and Purification of Flavonoids and Antiviral and Antioxidant Activities of Polygonum perfoliatum L. Molecules. Available at: [Link]

-

Chandrasekar, R. (2020). Development and validation of hesperidin from orange peel citrus aurantium by rp-hplc method. Journal of Global Trends in Pharmaceutical Sciences. Available at: [Link]

-

Chaisin, T., et al. (2021). Detection of hesperidin glycoside products using preparative HPLC... ResearchGate. Available at: [Link]

-